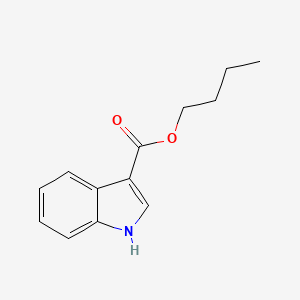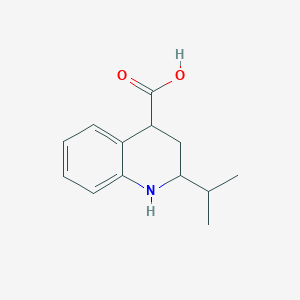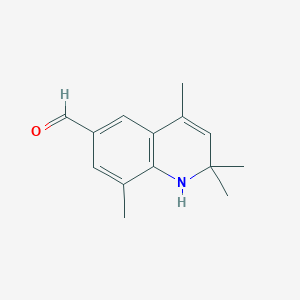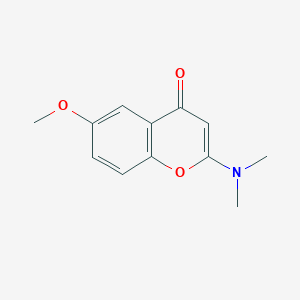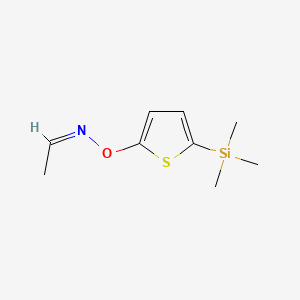
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime is an organic compound that features a thiophene ring substituted with a trimethylsilyl group and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis. These methods involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride or other silylating agents. This step often requires the presence of a base to facilitate the substitution reaction.
Formation of the Oxime: The oxime functional group is formed by reacting acetaldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the trimethylsilyl group can provide steric protection and influence the compound’s reactivity. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-thiophenecarboxaldehyde share the thiophene ring structure.
Trimethylsilyl Compounds: Compounds like trimethylsilyl chloride and trimethylsilyl acetylene have the trimethylsilyl group.
Oxime Compounds: Acetaldehyde oxime and benzaldehyde oxime are examples of compounds with the oxime functional group.
Uniqueness
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C9H15NOSSi |
|---|---|
Molecular Weight |
213.37 g/mol |
IUPAC Name |
(Z)-N-(5-trimethylsilylthiophen-2-yl)oxyethanimine |
InChI |
InChI=1S/C9H15NOSSi/c1-5-10-11-8-6-7-9(12-8)13(2,3)4/h5-7H,1-4H3/b10-5- |
InChI Key |
AKJVNUFIEIMGII-YHYXMXQVSA-N |
Isomeric SMILES |
C/C=N\OC1=CC=C(S1)[Si](C)(C)C |
Canonical SMILES |
CC=NOC1=CC=C(S1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




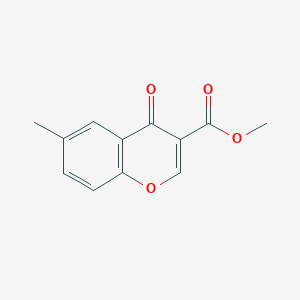
![1,4-Dimethyl-6,7,8,9-tetrahydro[1,2]oxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11887126.png)
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11887127.png)



